molecular formula C13H9ClO3 B7871168 2-Chloro-4-phenoxybenzoic acid

2-Chloro-4-phenoxybenzoic acid

Cat. No.: B7871168
M. Wt: 248.66 g/mol
InChI Key: RCFQQMOTJLMMSW-UHFFFAOYSA-N
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Description

2-Chloro-4-phenoxybenzoic acid: is an organic compound with the molecular formula C₁₃H₉ClO₃ and a molecular weight of 248.66 g/mol . It is a chlorinated derivative of benzoic acid, featuring a phenoxy group at the 4-position and a chlorine atom at the 2-position. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-phenoxybenzoic acid typically involves the reaction of 2-chlorobenzoic acid with phenol in the presence of a suitable catalyst. One common method includes the use of a phase-transfer catalyst such as a crown ether, which facilitates the etherification reaction. The reaction is carried out in a mixed solvent system of dimethyl sulfoxide and toluene at elevated temperatures (130-175°C) .

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process typically includes steps such as salt formation, etherification, and acidification, followed by purification through crystallization and washing .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-4-phenoxybenzoic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can yield products such as quinones or carboxylic acids with additional functional groups.

    Reduction Products: Reduction typically produces alcohols or aldehydes.

Scientific Research Applications

Chemistry:

2-Chloro-4-phenoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology:

In biological research, this compound is used to study the effects of chlorinated aromatic acids on cellular processes. It can be employed in assays to investigate enzyme inhibition and receptor binding.

Medicine:

While not a drug itself, this compound is used in the synthesis of medicinal compounds. It is a precursor for the development of anti-inflammatory and antimicrobial agents.

Industry:

In industrial applications, this compound is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenoxybenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxy group and chlorine atom contribute to its binding affinity and specificity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but with two chlorine atoms.

    4-Chloro-2-phenoxyacetic acid: Another chlorinated phenoxy acid with different substitution patterns.

    4-Phenoxybenzoic acid: Lacks the chlorine atom, resulting in different chemical and biological properties.

Uniqueness:

2-Chloro-4-phenoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a phenoxy group allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2-chloro-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFQQMOTJLMMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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